![molecular formula C13H11NOS B14712372 N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline CAS No. 18263-20-2](/img/structure/B14712372.png)
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline is a chemical compound with the molecular formula C14H14N2O2S. This compound is part of the organosulfur family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot NH and O transfer process using ammonium carbamate as the N-source and methanol as the reaction medium . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: In the industrial sector, it is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-(propan-2-yl)propan-2-amine
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N’-phenylurea
Uniqueness
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of pharmaceuticals and materials science .
Properties
CAS No. |
18263-20-2 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C13H11NOS/c15-16-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
UMACZOLBWWPDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



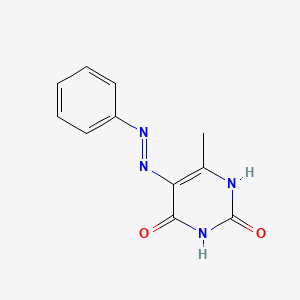
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
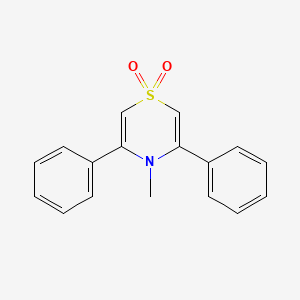
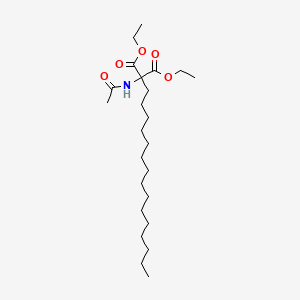
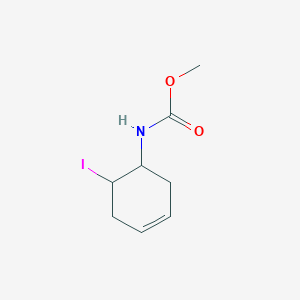
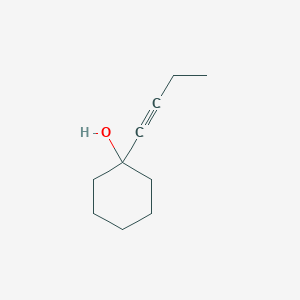
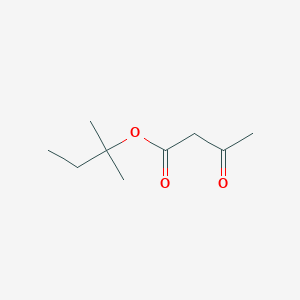

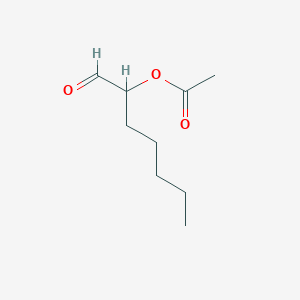

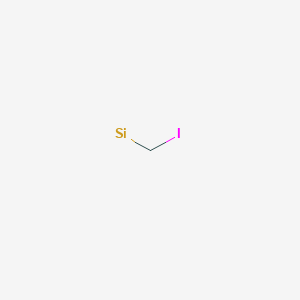

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
